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Compound of Interest

Compound Name: SW116

Cat. No.: B611083 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with a comprehensive guide to troubleshooting common issues encountered

when culturing the SW1116 colorectal adenocarcinoma cell line. This resource offers frequently

asked questions (FAQs) and detailed troubleshooting guides in a user-friendly question-and-

answer format, supplemented with quantitative data, detailed experimental protocols, and

signaling pathway diagrams.

Frequently Asked Questions (FAQs)
Q1: What are the recommended culture conditions for SW1116 cells?

A1: SW1116 cells are typically cultured in Leibovitz's L-15 Medium supplemented with 10%

Fetal Bovine Serum (FBS). They are grown at 37°C in an atmosphere of 100% air, as L-15

medium is formulated for use without CO2.[1]

Q2: What is the reported doubling time for SW1116 cells?

A2: The approximate doubling time for SW1116 cells is reported to be around 68.70 hours.[1]

However, this can vary depending on culture conditions.

Q3: Why are my SW1116 cells growing so slowly?

A3: Slow growth in SW1116 cells can be attributed to several factors, including suboptimal

culture conditions (e.g., incorrect medium, serum concentration), low seeding density, cellular
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senescence, or potential contamination. A detailed troubleshooting guide is provided below to

address this issue.

Q4: My SW1116 cells are difficult to detach during passaging. What can I do?

A4: SW1116 cells can be strongly adherent.[2] If you are experiencing difficulty with

detachment, consider a brief pre-wash with warm PBS before adding trypsin.[2] You can also

slightly extend the incubation time with 0.25% Trypsin-EDTA, but be sure to monitor the cells

closely under a microscope to prevent over-trypsinization, which can damage the cells.[2]

Q5: After splitting, a large number of my SW1116 cells do not reattach and appear to be dying.

How can I improve viability?

A5: Poor reattachment and viability after passaging are common challenges with SW1116

cells.[2] To mitigate this, ensure gentle handling during the entire process. Avoid excessive

pipetting and centrifuge at a low speed (approximately 125 x g for 5-7 minutes). Seeding at a

higher density and using a complete medium with 10-20% FBS can also improve attachment

and viability.[2]

Troubleshooting Guides
Issue 1: Slow Growth Rate
Symptoms:

Cell population density does not significantly increase over several days.

The time to reach confluency is much longer than the expected doubling time.

Possible Causes and Solutions:
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Cause Recommended Solution

Suboptimal Serum Concentration

While the standard is 10% FBS, increasing the

concentration to 15% or even 20% may

enhance proliferation, especially for newly

thawed or low-passage cells.[2]

Low Seeding Density

SW1116 cells may exhibit density-dependent

growth. Ensure you are seeding at a

recommended density of 2-3 x 10,000 cells/cm².

[3]

Nutrient Depletion
Change the culture medium every 2-3 days to

ensure a consistent supply of nutrients.

Cellular Senescence

If cells are at a high passage number, they may

have entered senescence. It is recommended to

use cells below passage 20 for optimal growth.

Mycoplasma Contamination

Mycoplasma contamination can significantly

impact cell growth. Regularly test your cultures

for mycoplasma. If positive, discard the culture

and start with a fresh, uncontaminated vial.

Issue 2: Poor Viability and Attachment After Passaging
Symptoms:

A significant number of cells are floating and appear rounded and non-adherent 24 hours

after seeding.

Low cell density and large empty spaces are visible on the culture surface.

Possible Causes and Solutions:
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Cause Recommended Solution

Harsh Enzymatic Dissociation

Overexposure to trypsin can damage cell

surface proteins essential for attachment.

Minimize trypsin exposure time (typically 5-15

minutes) and use the lowest effective

concentration. Neutralize trypsin promptly with a

medium containing serum.

Mechanical Stress

Avoid vigorous pipetting or high-speed

centrifugation. Handle the cell suspension gently

throughout the subculturing process.

Suboptimal Culture Surface

For persistently poor attachment, consider

coating the culture vessels with extracellular

matrix components.

Data Presentation: Optimizing Culture Conditions

The following tables provide an overview of expected outcomes based on adjustments to key

culture parameters. Please note that these are illustrative values based on general cell culture

principles and literature suggestions for SW1116, and actual results may vary.

Table 1: Effect of FBS Concentration on SW1116 Proliferation

FBS Concentration
Estimated Doubling Time
(Hours)

Morphology

5% > 80
Slower proliferation, cells may

appear more stressed.

10% (Standard) ~68
Healthy, epithelial-like

morphology.[1]

15% ~60 Increased proliferation rate.

20% ~55

Rapid proliferation, may

require more frequent

passaging.[2]
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Table 2: Impact of Dissociation Method on SW1116 Viability

Dissociation Method
Estimated Post-Passage
Viability

Remarks

0.25% Trypsin-EDTA (5-10

min)
> 90%

Standard and effective

method.

Extended Trypsinization (>15

min)
< 70%

Can lead to significant cell

damage and death.[2]

Cell Scraper Variable (50-80%)

Can cause significant

mechanical damage and

membrane rupture, not

recommended for routine

passaging.[2]

Table 3: Influence of Culture Surface Coating on SW1116 Attachment

Surface Coating
Estimated Attachment
Efficiency (24h)

Recommended Use

Standard Tissue Culture

Plastic
~80-90% Sufficient for routine culture.

Collagen I > 95%

Recommended for

experiments requiring strong

adherence or for rescuing

poorly attaching cultures.[2]

Poly-L-Lysine > 95%
An alternative to collagen I for

enhancing cell attachment.[2]

Experimental Protocols
Protocol 1: Standard Subculturing of SW1116 Cells

Preparation: Warm the complete culture medium (Leibovitz's L-15 + 10% FBS) and PBS to

37°C.
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Aspiration: Once the cells reach 70-80% confluency, aspirate the old medium from the

culture flask.

Washing: Gently wash the cell monolayer with sterile PBS to remove any residual serum.

Aspirate the PBS.

Dissociation: Add a minimal volume of pre-warmed 0.25% Trypsin-EDTA solution to cover

the cell layer (e.g., 1 mL for a T-25 flask).

Incubation: Incubate the flask at 37°C for 5-10 minutes. Monitor the cells under a

microscope. Gently tap the side of the flask to aid detachment.

Neutralization: Once cells are detached, add 2-3 volumes of complete culture medium to the

flask to neutralize the trypsin.

Collection: Gently pipette the cell suspension up and down to create a single-cell suspension

and transfer it to a sterile conical tube.

Centrifugation: Centrifuge the cell suspension at 125 x g for 5-7 minutes.

Resuspension: Aspirate the supernatant and gently resuspend the cell pellet in a fresh

complete culture medium.

Seeding: Seed the cells into new, pre-warmed culture flasks at the desired density (e.g., a

1:3 to 1:6 split ratio).[1]

Incubation: Place the flasks in a 37°C incubator.

Protocol 2: Cryopreservation of SW1116 Cells
Preparation: Prepare a freezing medium of complete culture medium supplemented with 5%

(v/v) DMSO.[1] Chill the freezing medium on ice.

Harvesting: Follow steps 2-8 of the subculturing protocol to obtain a cell pellet.

Resuspension: Gently resuspend the cell pellet in the chilled freezing medium to a

concentration of 1-5 x 10^6 cells/mL.
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Aliquoting: Dispense the cell suspension into sterile cryovials.

Freezing: Place the cryovials in a controlled-rate freezing container and store them at -80°C

overnight.

Long-term Storage: Transfer the cryovials to the vapor phase of liquid nitrogen for long-term

storage.

Signaling Pathway Diagrams
The slow growth and poor viability of SW1116 cells can be influenced by their genetic makeup,

which includes mutations in key signaling pathways. Understanding these pathways is crucial

for experimental design and data interpretation.
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Caption: The constitutively active KRAS G12A mutation in SW1116 cells leads to persistent

downstream signaling, promoting proliferation.
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Caption: The TP53 A159 mutation in SW1116 cells impairs its tumor suppressor functions,

contributing to uncontrolled cell growth.
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Caption: c-Myc expression in SW1116 is driven by pathways like Wnt and stabilized by KRAS

signaling, promoting cell growth.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [SW1116 Technical Support Center: Troubleshooting
Slow Growth and Poor Viability]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b611083#sw1116-slow-growth-and-poor-viability-
issues]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.culturecollections.org.uk/nop/product/sw-1116
https://www.benchchem.com/product/b611083#sw1116-slow-growth-and-poor-viability-issues
https://www.benchchem.com/product/b611083#sw1116-slow-growth-and-poor-viability-issues
https://www.benchchem.com/product/b611083#sw1116-slow-growth-and-poor-viability-issues
https://www.benchchem.com/product/b611083#sw1116-slow-growth-and-poor-viability-issues
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b611083?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611083?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

